6-(Aminomethyl)-3-methyl-flavone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride is a heterocyclic organic compound with the molecular formula C₁₇H₁₆ClNO₂ and a molecular weight of 301.767 g/mol . This compound is known for its unique structure, which includes a chromen-6-yl core substituted with a methyl group, a phenyl group, and an azanium chloride moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
The synthesis of (3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chromen-6-yl core, which is achieved through the cyclization of appropriate precursors.
Substitution Reactions: The chromen-6-yl core is then subjected to substitution reactions to introduce the methyl and phenyl groups.
Formation of Azanium Chloride:
Analyse Chemischer Reaktionen
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromen-6-yl core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azanium chloride moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of (3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride include:
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylamine: Lacks the chloride moiety, resulting in different chemical properties.
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium bromide: Similar structure but with a bromide instead of chloride, affecting its reactivity.
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium iodide: Contains an iodide moiety, leading to distinct chemical behavior.
The uniqueness of (3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride lies in its specific substitution pattern and the presence of the azanium chloride moiety, which imparts unique reactivity and biological activity .
Eigenschaften
CAS-Nummer |
101442-02-8 |
---|---|
Molekularformel |
C17H16ClNO2 |
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium;chloride |
InChI |
InChI=1S/C17H15NO2.ClH/c1-11-16(19)14-9-12(10-18)7-8-15(14)20-17(11)13-5-3-2-4-6-13;/h2-9H,10,18H2,1H3;1H |
InChI-Schlüssel |
QCZCOGXOBWVRGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)C[NH3+])C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.